molecular formula C8H14ClF3N2O B2955128 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 1577102-34-1

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride

Cat. No.: B2955128
CAS No.: 1577102-34-1
M. Wt: 246.66
InChI Key: NBIGDSRWNXLDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is known as 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride. It has a CAS Number of 943843-70-7 and a molecular weight of 192.69 . The IUPAC name for this compound is (1-acetyl-3-piperidinyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O.ClH/c1-7(11)10-4-2-3-8(5-9)6-10;/h8H,2-6,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Alzheimer's Disease Treatment

One prominent application of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride, found in the drug Donepezil, is in the treatment of Alzheimer's disease. Donepezil hydrochloride, a central acetylcholinesterase inhibitor, demonstrates efficacy in slowing cognitive and functional decline in patients with Alzheimer's, improving symptoms and delaying the need for nursing home care. This makes it a valuable asset in managing Alzheimer's disease and potentially other neurological conditions (Román & Rogers, 2004).

Protein Stability Enhancement

The integration of fluorine into proteins, as exemplified by perfluorinated molecules, has shown to significantly enhance protein stability against chemical and thermal denaturation while retaining their structure and biological activity. This is particularly relevant for designing proteins with novel chemical and biological properties, marking a groundbreaking shift in protein engineering and design (Buer & Marsh, 2012).

Environmental Remediation

The compound's role extends to environmental science, particularly in the remediation and understanding of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in drinking water. PFASs are resistant to degradation, and their presence in water supplies poses significant health risks. Research into the behavior and fate of PFASs, including their interaction with various treatment processes, is critical for developing effective removal strategies and ensuring water safety (Rahman, Peldszus, & Anderson, 2014).

Antimicrobial Applications

Chitosan, an aminopolysaccharide biopolymer, demonstrates considerable antimicrobial potential. Its high charge density and abundance of reactive groups make it a potent ingredient in antimicrobial systems. Understanding chitosan's mechanisms of action can lead to its more efficient use in food preservation, pharmaceuticals, and other applications requiring antimicrobial properties (Raafat & Sahl, 2009).

Cancer Therapy

In cancer therapy, this compound derivatives have shown promise. For instance, FTY720, a compound structurally related to this chemical, exhibits potential in treating multiple sclerosis and various cancer types by activating specific receptors and mechanisms independent of its immunosuppressive properties. This highlights the compound's versatility and potential in developing novel cancer therapies (Zhang et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)7(14)13-3-1-2-6(4-12)5-13;/h6H,1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIGDSRWNXLDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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